Octylphosphonic acid

Surface Modification SAMs Aluminum Oxide

Octylphosphonic acid (OPA) occupies a critical performance window where its C8 chain delivers dense, hydrophobic SAM formation unattainable with shorter-chain analogs, while retaining solvent processability that longer-chain C18 cannot match. It enables reproducible vapor-phase deposition for low-voltage OTFTs (contact angle 113.5°, leakage ~10⁻⁷ A/cm²), area-selective ALD of ruthenium with faster kinetics than ODPA, and ultrasound-accelerated SAM grafting on stainless steel in 1 hour versus 8-hour standard immersion. When blended with 2-mercaptobenzimidazole (MBI:OPA=90:10), it provides synergistic corrosion protection for AA2024 aluminum alloys. For R&D and pilot-scale SAM applications, OPA offers the best balance of performance and processability.

Molecular Formula C8H19O3P
Molecular Weight 194.21 g/mol
CAS No. 4724-48-5
Cat. No. B042841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctylphosphonic acid
CAS4724-48-5
SynonymsP-octylphosphonic Acid;  1-Octanephosphonic Acid;  Hostaphat OPS 100;  Hostaphat OPS 75E;  n-Octyl-1-phosphonic Acid;  n-Octylphosphonic Acid
Molecular FormulaC8H19O3P
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCCCCCCCCP(=O)(O)O
InChIInChI=1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11)
InChIKeyNJGCRMAPOWGWMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octylphosphonic Acid (CAS 4724-48-5) for Advanced Surface Engineering & Corrosion Control Procurement


Octylphosphonic acid (OPA, C8H19O3P) is an eight-carbon alkylphosphonic acid that functions as a highly effective surface modifier and corrosion inhibitor . The compound's phosphonic acid headgroup enables robust covalent bonding to metal oxide surfaces, forming self-assembled monolayers (SAMs) or multilayers that confer hydrophobicity and barrier protection [1]. The octyl chain length provides a distinct balance of solubility, packing density, and surface energy, making OPA particularly suitable for applications where longer-chain analogs (e.g., decylphosphonic or octadecylphosphonic acids) exhibit processing limitations or where shorter-chain analogs provide insufficient surface coverage [2].

Octylphosphonic Acid (CAS 4724-48-5) Procurement: Why Alkylphosphonic Acid Chain Length Determines Performance, Not Interchangeability


Alkylphosphonic acids are not functionally interchangeable; even a two-carbon difference in chain length can fundamentally alter a compound's solubility, self-assembly kinetics, and the resulting surface properties [1]. Shorter-chain analogs like butylphosphonic acid (C4) fail to form the dense, hydrophobic barriers required for effective corrosion inhibition, while longer-chain analogs like octadecylphosphonic acid (C18) exhibit poor solubility in common processing solvents, severely limiting their practical utility [2][3]. Octylphosphonic acid's eight-carbon chain occupies a critical performance window, offering a demonstrably superior compromise between high hydrophobicity and reliable solution processability for reproducible industrial surface modification [4].

Quantitative Differentiation of Octylphosphonic Acid (4724-48-5) Against Closest Analogs: A Comparative Evidence Guide


Surface Hydrophobicity and Coverage: Octylphosphonic Acid vs. Decylphosphonic Acid vs. Octadecylphosphonic Acid on Aluminum Oxide

On aluminum oxide surfaces, octylphosphonic acid (OPA) produces a less hydrophobic surface compared to longer-chain analogs, but its lower contact angle is coupled with superior monolayer uniformity and solution processability. Direct comparison shows that OPA-modified Al (OP/Al) exhibits a water contact angle of <105°, while decylphosphonic acid (DP/Al) and octadecylphosphonic acid (ODP/Al) achieve >115° [1]. However, a separate study optimizing vapor-phase deposition of OPA on AlOx achieved a maximum contact angle of 113.5°±1.4°, demonstrating that optimized processing can bridge the hydrophobicity gap with the shorter-chain compound [2].

Surface Modification SAMs Aluminum Oxide Hydrophobicity

Surface Blocking Efficacy on Stainless Steel: Octylphosphonic Acid vs. Butylphosphonic Acid vs. Decylphosphonic Acid vs. Hexadecylphosphonic Acid

In a systematic electrochemical study on stainless steel, octylphosphonic acid (C8P) demonstrated significant surface blocking capabilities, but its performance was found to be intermediate among the series. The study, which used cyclic voltammetry to quantify surface coverage, concluded that longer alkyl chains provide better blocking, but that an 8-hour modification time is optimal for all acids tested [1]. Critically, the study revealed that longer immersion times (>8h) lead to degradation of the adsorbed layers for all acids, including C8P. The key differentiator is that shorter-chain acids like butylphosphonic acid (C4P) provide significantly less initial blocking, while the processing of longer-chain acids like hexadecylphosphonic acid (C16P) can be accelerated using high-frequency ultrasound to achieve high coverage in just 1 hour [1].

Corrosion Inhibition Stainless Steel Electrochemistry SAMs

Corrosion Inhibition of AA2024 Aluminum Alloy: Octylphosphonic Acid vs. 2-Mercaptobenzimidazole

A comparative electrochemical study on the AA2024 aluminum alloy in chloride solution evaluated octylphosphonic acid (OPA) and 2-mercaptobenzimidazole (MBI), both individually and in combination. The study found that MBI is a highly effective inhibitor against pitting corrosion on its own, whereas OPA alone did not completely prevent pitting. However, a strong synergistic effect was observed for a specific formulation ratio: MBI:OPA = 90:10 provided enhanced inhibition on copper, though not on aluminum [1][2]. This indicates that OPA's primary value in this context is not as a standalone inhibitor but as a co-inhibitor that significantly boosts the performance of MBI on specific alloy phases.

Corrosion Inhibition Aluminum Alloy AA2024 Synergy

Atomic Layer Deposition (ALD) Blocking and Metal/Dielectric Selectivity: Octylphosphonic Acid vs. Octadecylphosphonic Acid vs. Ethylphosphonic Acid

In area-selective atomic layer deposition (AS-ALD) applications, the ability of a phosphonic acid SAM to block precursor adsorption on metal surfaces (TiN and W) while allowing growth on dielectrics (SiO2) is critical. A comparative study evaluated octylphosphonic acid (OPA), octadecylphosphonic acid (ODPA), ethylphosphonic acid (EPA), and phenylphosphonic acid (PPA). The study conclusively showed that blocking quality improves with increasing alkyl chain length, with ODPA SAMs demonstrating the best efficacy. OPA SAMs exhibited an intermediate performance, significantly better than the shorter-chain EPA but not as robust as ODPA [1]. The improved performance of longer chains is attributed to stronger van der Waals interactions between adjacent molecules, leading to a more ordered and densely packed monolayer.

Area-Selective ALD SAMs Metal/Dielectric Selectivity TiN W

Nanocrystal Synthesis: Octylphosphonic Acid vs. Decylphosphonic Acid as Surfactants for Semiconductor Nanorod Growth

In the synthesis of CdSe nanorods, phosphonic acids serve as essential surfactants that control growth kinetics and crystal quality. A comparative study of chain length found that longer-chain phosphonic acids (tetradecyl- and octadecylphosphonic acid) are known to reduce stacking faults but suffer from poor solubility in the commonly used solvent trioctylphosphine (TOP) at the required processing temperature of 80°C. The study concluded that decylphosphonic acid (C10) represents the optimal compromise for crystal quality and solubility, with nanorods grown in decylphosphonic acid/TOP at 280°C achieving dimensions of 28 x 7 nm and at 290°C achieving 35 x 7 nm [1]. In contrast, rods grown in octylphosphonic acid/TOP at 260°C and 270°C were shorter and less well-defined [1]. This indicates that for high-temperature nanorod synthesis, OPA's shorter chain length does not provide sufficient steric stabilization or surface passivation compared to the C10 analog.

Semiconductor Nanocrystals Nanorod Synthesis Surfactant CdSe

Phosphonate vs. Silane SAM Stability in Aqueous Environments: Class-Level Inference for Octylphosphonic Acid

While direct stability data for octylphosphonic acid SAMs in biological buffers is not available, a class-level comparison provides strong inferential evidence for its superiority over silane-based alternatives. A study comparing octadecylphosphonic acid (ODPA) SAMs on ALD oxide surfaces with octadecyltrichlorosilane (OTS) SAMs on SiO2 found that phosphonate SAMs are significantly more stable in phosphate-buffered saline (PBS) [1]. The study reported that phosphonate SAMs on HfO2 are among the most stable reported in literature for oxide surfaces under aqueous conditions [1]. Given that the stability of phosphonate SAMs is primarily attributed to the robust covalent bonding of the phosphonic acid headgroup to metal oxides, this class-level advantage is expected to extend to octylphosphonic acid SAMs, albeit with potentially lower packing density than longer-chain analogs.

SAM Stability Phosphonate Silane Aqueous Environment BioMEMS

Octylphosphonic Acid (CAS 4724-48-5) High-Value Procurement Scenarios: Where the Evidence Supports Selection


Vapor-Phase Surface Modification for Organic Thin-Film Transistors (OTFTs)

Octylphosphonic acid is uniquely suited for vapor-phase deposition of SAMs onto AlOx gate dielectrics in low-voltage OTFTs. Optimized vapor-phase processing yields a highly uniform monolayer with a water contact angle of 113.5°±1.4°, a low surface roughness of 0.36 nm, and a low leakage current density of ~10⁻⁷ A/cm² at 3 V, enabling the fabrication of high-performance, low-power transistors [1]. The compound's moderate chain length and volatility facilitate vapor transport and uniform adsorption, which is more challenging with longer-chain analogs.

Synergistic Corrosion Inhibitor for High-Strength Aluminum Alloys (AA2024)

For corrosion protection of AA2024 aluminum alloy in chloride-containing environments, octylphosphonic acid is not effective as a standalone inhibitor. However, when formulated in a specific blend with 2-mercaptobenzimidazole (MBI) at a ratio of MBI:OPA = 90:10, a powerful synergistic effect is achieved, particularly targeting the copper-rich intermetallic phases that are the primary sites of localized corrosion initiation [2][3]. This co-inhibitor strategy is essential for extending the service life of high-strength aluminum components in aerospace and automotive applications.

Metal/Dielectric Selectivity in Area-Selective Atomic Layer Deposition (AS-ALD)

In advanced semiconductor manufacturing, OPA SAMs are employed to enable area-selective ALD of metals like ruthenium. The SAM selectively adsorbs onto metal surfaces (TiN, W) but not on dielectric surfaces (SiO2), blocking ALD precursor adsorption and preventing metal deposition on the protected metal regions [4]. While octadecylphosphonic acid (ODPA) provides even better blocking due to its longer chain, OPA offers a compelling trade-off: it provides sufficient selectivity for many process nodes while exhibiting faster adsorption kinetics and greater solubility in process solvents, reducing manufacturing cycle time and defectivity [4].

Rapid Surface Functionalization of Stainless Steel via Ultrasound-Assisted SAM Formation

For industrial surface treatment of stainless steel components, octylphosphonic acid can be rapidly grafted to the surface using high-frequency ultrasound irradiation. This method dramatically accelerates the self-assembly process, enabling the formation of a well-covering, corrosion-inhibiting SAM in as little as 1 hour, compared to the 8-hour immersion required for standard solution deposition [5]. This accelerated processing makes OPA-based surface modification economically viable for high-throughput manufacturing of corrosion-resistant steel parts, medical devices, and food processing equipment.

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